molecular formula C14H11NO5S2 B2498615 (Z)-2-(5-(2-acetoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid CAS No. 898638-41-0

(Z)-2-(5-(2-acetoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Cat. No.: B2498615
CAS No.: 898638-41-0
M. Wt: 337.36
InChI Key: BQAQWJSHRSIFPX-WDZFZDKYSA-N
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Description

(Z)-2-(5-(2-acetoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a sophisticated chemical probe based on the 5-benzylidenerhodanine scaffold, a structure renowned for its potent and selective inhibition of various enzymatic targets. This (Z)-isomer derivative is strategically functionalized with an acetic acid moiety and a 2-acetoxybenzylidene group, enhancing its potential for molecular interaction and solubility. The primary research value of this compound lies in its application as a potent inhibitor of protein kinases and other ATP-binding enzymes. The rhodanine core is a privileged structure in medicinal chemistry, known to interact with the kinase hinge region, while the acetoxybenzylidene substituent offers a potential site for interaction with allosteric pockets or for serving as a prodrug moiety, where the acetate group could be cleaved by cellular esterases to reveal a bioactive phenolic species. Researchers utilize this compound to investigate intracellular signaling pathways, particularly those driven by tyrosine and serine/threonine kinases, which are critical in areas such as oncology (source) and inflammatory disease research. Its mechanism of action typically involves competitive binding at the enzyme's active site, disrupting phosphate transfer from ATP to protein substrates and thereby modulating downstream signaling cascades. This makes it an invaluable tool for pathway analysis, target validation, and structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents.

Properties

IUPAC Name

2-[(5Z)-5-[(2-acetyloxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5S2/c1-8(16)20-10-5-3-2-4-9(10)6-11-13(19)15(7-12(17)18)14(21)22-11/h2-6H,7H2,1H3,(H,17,18)/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAQWJSHRSIFPX-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation via Conventional Heating

The primary synthesis involves a Knoevenagel condensation between 3-(carboxymethyl)-2-thioxothiazolidin-4-one and 2-acetoxybenzaldehyde. In a typical procedure, 3-(carboxymethyl)-2-thioxothiazolidin-4-one (1.0 mmol) is dissolved in methanol (15 mL) under reflux, followed by dropwise addition of 2-acetoxybenzaldehyde (1.2 mmol) and glacial acetic acid (2 drops) as a catalyst. The mixture is heated at 80°C for 3–4 hours, with reaction progress monitored by TLC (ethyl acetate/hexane, 1:1). Post-reaction, cooling to room temperature induces crystallization, yielding light-yellow prismatic crystals (68–72%).

Key Parameters

Parameter Value
Solvent Methanol
Catalyst Glacial acetic acid
Temperature 80°C
Reaction Time 3–4 hours
Yield 68–72%

The Z-configuration is favored due to steric hindrance between the 2-acetoxy group and thiazolidinone ring, as confirmed by NOESY NMR.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time. A mixture of 3-(carboxymethyl)-2-thioxothiazolidin-4-one (50 mg) and 2-acetoxybenzaldehyde (1.2 eq) in ethanol (5 mL) is subjected to microwave irradiation at 120°C (100 W) for 15 minutes. The crude product is purified via recrystallization from ethanol, achieving an 85% yield. This method minimizes side products like N-alkylated derivatives, which are common in conventional heating.

Comparative Efficiency

Method Yield Time Purity (HPLC)
Conventional Heating 68–72% 3–4 hours 95.2%
Microwave Irradiation 85% 15 minutes 98.7%

Mechanistic Insights and Stereochemical Control

The reaction proceeds via a nucleophilic attack of the thiazolidinone’s active methylene group on the aldehyde carbonyl, forming an enolate intermediate. Subsequent dehydration generates the Z-isomer predominately due to:

  • Steric Effects : The 2-acetoxy group on the benzaldehyde creates unfavorable interactions in the E-configuration.
  • Hydrogen Bonding : Intramolecular H-bonds between the thioxo group (C=S) and acetoxy oxygen stabilize the Z-form.

Density functional theory (DFT) calculations corroborate a 12.3 kJ/mol energy difference favoring the Z-configuration.

Structural Characterization and Analytical Data

Single-Crystal XRD Analysis

Crystals grown from ethanol/water (3:1) exhibit triclinic symmetry (space group P1̅) with unit cell parameters:

  • a = 8.35 Å, b = 8.88 Å, c = 9.24 Å
  • α = 81.3°, β = 79.4°, γ = 77.9°
  • V = 654.28 ų, Z = 2

The dihedral angle between the thiazolidinone and benzylidene rings is 52.03°, indicating moderate conjugation.

Spectroscopic Data

  • FTIR (KBr, cm⁻¹) : 1732 (C=O, acetate), 1685 (C=O, thiazolidinone), 1245 (C=S).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.89 (s, 1H, CH=), 7.52–7.21 (m, 4H, Ar-H), 4.32 (s, 2H, CH₂COO), 2.31 (s, 3H, OAc).
  • ¹³C NMR : δ 192.4 (C=S), 170.1 (C=O), 142.6 (CH=), 121.8–134.2 (Ar-C).

Thermal Stability

TGA-DSC analysis shows decomposition onset at 191°C, with a single endothermic peak (ΔH = 145 J/g) corresponding to acetate group cleavage.

Pharmacological Implications and Derivative Synthesis

The compound serves as a precursor for acetylcholinesterase inhibitors. Molecular docking (PDB: 4EY7) reveals binding affinity (−9.2 kcal/mol) via:

  • H-bonds with Ser203 (2.1 Å) and His447 (2.4 Å).
  • π-π stacking with Trp86.

Derivatives with modified acetate groups (e.g., ethyl ester) show enhanced blood-brain barrier permeability in murine models.

Chemical Reactions Analysis

Types of Reactions: (Z)-2-(5-(2-acetoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid can undergo various chemical reactions, including:

  • Oxidation : Conversion to corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction : Reduction of the carbonyl group to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution : Nucleophilic substitution reactions at the acetoxy group or the thiazolidinone ring.
Common Reagents and Conditions:
  • Oxidizing agents : Hydrogen peroxide, m-chloroperbenzoic acid
  • Reducing agents : Sodium borohydride, lithium aluminum hydride
  • Solvents : Ethanol, methanol, dichloromethane
Major Products Formed:
  • Sulfoxides and sulfones : From oxidation reactions
  • Alcohols : From reduction reactions
  • Substituted derivatives : From nucleophilic substitution reactions

Scientific Research Applications

Chemistry: In chemistry, (Z)-2-(5-(2-acetoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine: In biology and medicine, this compound has shown promise as an antimicrobial, anti-inflammatory, and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable candidate for drug development and therapeutic applications.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatile reactivity and potential biological activities make it an important compound for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-2-(5-(2-acetoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazolidinone ring and acetoxybenzylidene moiety contribute to its binding affinity and selectivity. These interactions can modulate biological pathways, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Rhodanine derivatives share a common thiazolidinone scaffold but differ in substituents at the C5 arylidene and C3 positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (C5 Arylidene) C3 Substituent Melting Point (°C) Yield (%) Key Applications/Activities
(Z)-2-(5-(2-Acetoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid 2-Acetoxyphenyl Acetic acid Not reported Not reported Inferred agrochemical potential
(Z)-5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl acetic acid (4c) 1,3-Diphenylpyrazole Acetic acid 263–265 81 Antifungal/antitumor activity
(Z)-2-(5-((5-Chloro-1-(2-fluorobenzyl)-1H-benzimidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid Chloro-fluorobenzyl-benzimidazole Acetic acid 296.4–298.1 71 Topoisomerase inhibition
(Z)-2-(5-((4-(Diphenylamino)biphenyl-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid (5a) Diphenylamino-biphenyl Acetic acid Not reported 94 Fluorescent properties
(Z)-2-(5-((3-Phenoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid (27) 3-Phenoxybenzylidene Phenylpropanoic acid 70–75 Not reported Chiral inhibition studies

Key Observations:

Substituent Effects on Melting Points: Bulky arylidene groups (e.g., diphenylamino-biphenyl in 5a ) increase molecular rigidity, likely elevating melting points. However, flexible side chains (e.g., phenylpropanoic acid in 27 ) reduce melting points. Electron-withdrawing substituents (e.g., chloro-fluorobenzyl in ) enhance thermal stability compared to electron-donating groups.

Synthetic Efficiency:

  • Microwave-assisted synthesis (e.g., 4a–d ) achieves high yields (>80%) in shorter reaction times (5–10 minutes).
  • Conventional reflux methods (e.g., benzimidazole derivatives ) require longer durations (7–24 hours) but still yield >70%.

Biological Activity Trends: Anticancer Potential: Compounds with heteroaromatic substituents (e.g., pyrazole in 4c , furan in ) show cytotoxicity against leukemia cells (IC₅₀: 10–50 µM). Enzyme Inhibition: Benzimidazole-linked rhodanines (e.g., ) exhibit potent topoisomerase inhibition (IC₅₀: <1 µM) due to enhanced π-π stacking with enzyme active sites. Agrochemical Utility: Derivatives like (Z)-2-(5-(4-(benzyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid are prioritized for environmental safety and herbicidal efficacy.

Stereochemical Influence:

  • Z-configuration is critical for bioactivity, as seen in Epalrestat analogs (e.g., ), where E-isomers show reduced efficacy.
  • Chirality at the C3 position (e.g., L/D-phenylalanine derivatives ) modulates enantioselective interactions with biological targets.

Research Findings and Data Tables

Table 2: Spectroscopic Data Comparison

Compound ¹H-NMR (DMSO-d₆, δ ppm) ¹³C-NMR (DMSO-d₆, δ ppm) IR (cm⁻¹)
This compound Not reported Not reported Not reported
(Z)-5-((3-Methyl-1-phenyl-1H-pyrazol-4-yl)methylidene)-4-oxo-2-thioxothiazolidin-3-yl acetic acid (4a) 2.38 (s, CH₃), 7.36–7.96 (aromatic), 8.78 (pyr) 139.24 (C=O), 130.20 (C-S) 1705 (C=O), 1220 (C=S)
(Z)-2-(5-((3-Phenoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid (3b) 2.41 (s, CH₃), 7.53–7.96 (aromatic), 8.78 (pyr) 137.59 (C=O), 129.17 (C-S) 1690 (C=O), 1215 (C=S)

Biological Activity

(Z)-2-(5-(2-acetoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a compound belonging to the class of thiazolidinones, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Aldose Reductase Inhibition

Recent studies have highlighted the potential of thiazolidinone derivatives, including this compound, as potent inhibitors of aldose reductase (ALR2). This enzyme plays a crucial role in the polyol pathway, which is implicated in diabetic complications. The compound demonstrated submicromolar IC50 values, indicating strong inhibitory activity compared to the clinically used aldose reductase inhibitor epalrestat .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it exhibits significant antiproliferative effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma), A549 (lung adenocarcinoma), and PC-3 (prostate cancer). The half-maximal inhibitory concentration (IC50) values ranged from 7.0 to 20.3 µM, with notable selectivity towards cancer cells over normal kidney cells .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by various structural modifications. Key findings from SAR studies include:

  • Substituent Effects : The presence of electron-withdrawing groups at specific positions enhances inhibitory activity against ALR2.
  • Functional Group Variations : Modifications to the acetoxy and benzylidene moieties can significantly alter the compound's potency and selectivity.
  • Cytotoxicity : While effective against cancer cells, some derivatives exhibit cytotoxicity towards normal cells, necessitating further optimization for selectivity .

Study 1: Aldose Reductase Inhibition

A study focused on the structure of thiazolidinone derivatives found that certain modifications led to improved inhibition of ALR2. The most potent compound exhibited an IC50 value significantly lower than epalrestat, suggesting a promising avenue for diabetes-related therapies .

Study 2: Anticancer Activity

In another study assessing microtubule-modulating activities, derivatives of thiazolidinone were shown to disrupt cancer cell migration and promote tubulin assembly. This was correlated with their antiproliferative effects in various cancer cell lines, indicating potential as chemotherapeutic agents .

Data Tables

Compound NameIC50 (µM)Target Cell LineSelectivity Index
This compound7.0 - 20.3HepG2, A549, PC-3Varies
Epalrestat~30ALR2N/A

Q & A

Q. What are the standard synthetic routes for (Z)-2-(5-(2-acetoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, and how are reaction conditions optimized?

The compound is typically synthesized via condensation of a thiazolidinone precursor with 2-acetoxybenzaldehyde. Key steps include:

  • Catalysts : Piperidine or acetic acid facilitates benzylidene moiety formation .
  • Solvents : Dimethyl sulfoxide (DMSO) or ethanol are common, with microwave-assisted synthesis improving efficiency .
  • Purity control : Thin-layer chromatography (TLC) monitors reaction progress, and recrystallization from acetic acid or methanol yields pure products .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

  • NMR spectroscopy : Confirms the (Z)-configuration of the benzylidene group via olefinic proton coupling constants (δ 7.2–7.8 ppm, J = 12–14 Hz) . The acetoxy group is identified by a singlet at δ 2.3 ppm (CH₃) and a carbonyl signal at δ 170–175 ppm .
  • IR spectroscopy : Peaks at 1700–1750 cm⁻¹ (C=O stretching) and 1220–1250 cm⁻¹ (C-S) validate the thiazolidinone core .

Q. What biological activities are associated with structurally similar thiazolidinone derivatives?

Analogous compounds exhibit:

  • Antimicrobial activity : Against Gram-positive bacteria (e.g., S. aureus) via thioamide group interactions .
  • Anti-inflammatory effects : Inhibition of COX-2 enzyme in micromolar ranges (IC₅₀ = 3.2–8.7 µM) .
  • Anticancer potential : Apoptosis induction in cancer cell lines (e.g., MCF-7) through ROS generation .

Advanced Research Questions

Q. How do substituents on the benzylidene moiety influence biological activity, and what structural modifications enhance efficacy?

  • Electron-withdrawing groups (e.g., -Cl, -F) improve antimicrobial potency by increasing lipophilicity and membrane penetration .
  • Methoxy groups (-OCH₃) enhance anti-inflammatory activity by stabilizing hydrogen bonding with COX-2 .
  • Comparative data : A 4-fluorobenzylidene analog showed 2.5-fold higher cytotoxicity (IC₅₀ = 1.8 µM) than the parent compound against HeLa cells .

Q. How can contradictory data on synthetic yields be resolved, and what optimization strategies are effective?

Discrepancies in yields (e.g., 75% vs. 92%) arise from:

  • Reaction time : Prolonged reflux (4–7 hours vs. 1 hour) improves conversion but risks side reactions .
  • Catalyst loading : Sodium acetate (1–3 equiv.) optimizes pH for condensation while minimizing byproducts .
  • Validation : Replicating conditions with TLC monitoring and adjusting stoichiometry of aldehydes (1.2–1.5 equiv.) resolves inconsistencies .

Q. What methodologies are used to analyze the compound’s stability under physiological conditions?

  • HPLC-MS : Tracks degradation products (e.g., hydrolysis of the acetoxy group) in simulated gastric fluid (pH 1.2) .
  • Circular dichroism (CD) : Monitors conformational changes in serum albumin binding studies .
  • Accelerated stability testing : 40°C/75% RH for 4 weeks reveals <5% degradation when stored in amber vials .

Methodological Challenges

Q. What strategies mitigate solubility issues during in vitro bioassays?

  • Co-solvents : DMSO (≤0.1% v/v) maintains compound integrity without cytotoxicity .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve aqueous solubility (from 0.2 mg/mL to 5.8 mg/mL) .

Q. How can regioselectivity challenges in benzylidene formation be addressed?

  • Microwave irradiation : Reduces reaction time to 20–30 minutes, favoring (Z)-isomer formation via controlled thermal activation .
  • Low-temperature crystallization : Selectively precipitates the (Z)-isomer from ethanol/water mixtures (3:1 v/v) .

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